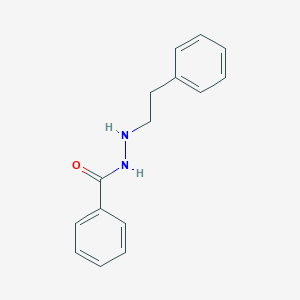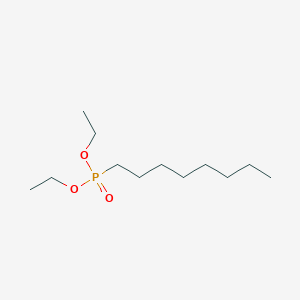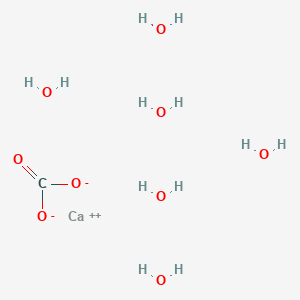
6,7-Diphenylpteridine-2,4-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 6,7-Diphenylpteridine-2,4-diamine has been reported in the literature . For instance, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed, synthesized, and tested for their anti-tubercular activity against Mtb H37Ra .Applications De Recherche Scientifique
Anti-Inflammatory Properties
6,7-Diphenylpteridine-2,4-diamine derivatives have been found to possess anti-inflammatory properties . They act as radical scavengers and inhibitors of lipoxygenase, an enzyme involved in the inflammatory response . Some of these derivatives have shown efficacy in a rat model of colitis, suggesting potential for therapeutic use in inflammatory diseases .
Antioxidant Properties
These compounds have also been evaluated for their antioxidant properties . Many of the synthesized 6,7-Diphenylpteridine-2,4-diamine derivatives exhibited potent lipid antioxidant properties . This suggests they could be useful in combating diseases involving reactive oxygen species, which are associated with inflammation and implicated in conditions like cancer, atherosclerosis, and autoimmune diseases .
Lipoxygenase Inhibition
The 6,7-Diphenylpteridine-2,4-diamine core has been identified as a new scaffold for lipoxygenase inhibition . Lipoxygenases are a family of enzymes that play key roles in the metabolism of fatty acids and are implicated in the pathogenesis of diseases such as asthma, atherosclerosis, and cancer .
Antimalarial Activity
2,4-Diamino-6,7-diisopropylpteridine, a related compound, has been tested against Plasmodium gallinaceum and found to have an antimalarial index of 1:40 . This suggests that 6,7-Diphenylpteridine-2,4-diamine and its derivatives could potentially be explored for antimalarial activity.
Drug Resistance Studies
Research has also been conducted on the action of 2,4-diamino-6,7-diisopropylpteridine on normal, proguanil- and sulphadiazine-resistant strains of Plasmodium gallinaceum . This could provide insights into the mechanisms of drug resistance and inform the development of new antimalarial drugs.
Potential Use in Cancer Treatment
Given their antioxidant and anti-inflammatory properties, 6,7-Diphenylpteridine-2,4-diamine derivatives could potentially be explored for use in cancer treatment . Oxidative stress and inflammation are both associated with the development and progression of cancer, so compounds that can mitigate these processes may have therapeutic potential.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6,7-Diphenylpteridine-2,4-diamine is Dihydrohydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and is involved in de novo dTMP biosynthesis . It catalyzes an essential reaction for de novo glycine and purine synthesis, DNA precursor synthesis, and for the conversion of dUMP to dTMP .
Mode of Action
6,7-Diphenylpteridine-2,4-diamine exhibits inhibitory activity against DHFR . By binding to DHFR, it prevents the enzyme from catalyzing its normal reactions, thereby disrupting the biochemical processes that rely on DHFR.
Biochemical Pathways
The inhibition of DHFR affects several biochemical pathways. As DHFR is crucial for de novo dTMP biosynthesis, its inhibition can disrupt DNA synthesis and cell division . Furthermore, DHFR plays a role in the synthesis of glycine and purines, so its inhibition can also affect these pathways .
Result of Action
The inhibition of DHFR by 6,7-Diphenylpteridine-2,4-diamine can lead to a disruption in DNA synthesis and cell division, potentially leading to cell death . This makes it a potential candidate for use in cancer treatment, where the goal is often to stop the proliferation of cancer cells.
Propriétés
IUPAC Name |
6,7-diphenylpteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6/c19-16-15-17(24-18(20)23-16)22-14(12-9-5-2-6-10-12)13(21-15)11-7-3-1-4-8-11/h1-10H,(H4,19,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZJPETYMUJLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2C4=CC=CC=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278987 | |
| Record name | 6,7-Diphenylpteridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diphenylpteridine-2,4-diamine | |
CAS RN |
18181-93-6 | |
| Record name | NSC10922 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Diphenylpteridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



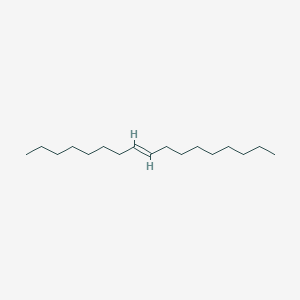
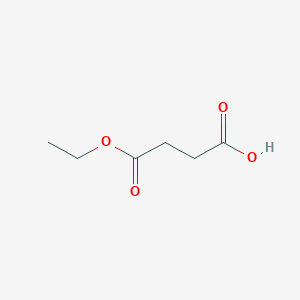
![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)
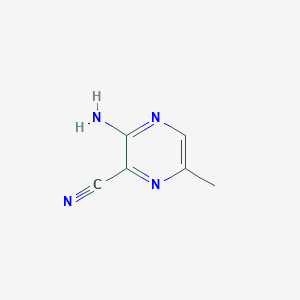
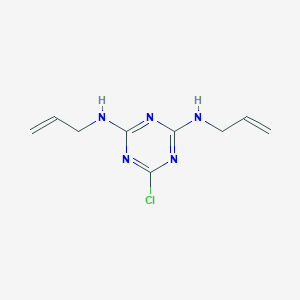
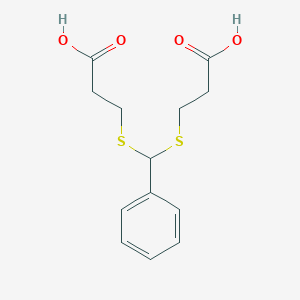
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)

